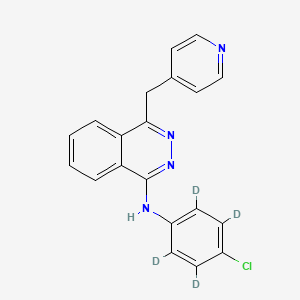

Nalpha-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Techniques

Nalpha-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate is involved in various synthesis techniques. Vasanthakumar et al. (2004) described a microwave-assisted method for synthesizing amino acid benzyl ester p-toluenesulfonate salts, emphasizing a simple and efficient approach (Vasanthakumar, Patil, & Babu, 2004). Additionally, Bolchi et al. (2015) achieved efficient preparation of (S)-dibenzyl aspartate p-toluenesulfonate, an analog, through a novel one-pot procedure, highlighting the substance's role in streamlined synthetic methods (Bolchi et al., 2015).

Enzymatic Activity Studies

This compound is also significant in studying enzymatic activities. Toom et al. (1970) isolated an enzyme from snake venom that hydrolyzes arginine esters, demonstrating the compound's utility in enzyme characterization (Toom, Solie, & Tu, 1970). In another study, Aogaichi and Plaut (1977) used p-Nitrobenzyl p-toluenesulfonyl-L-arginine, a related compound, to assay the esterase activity of enzymes like thrombin and trypsin (Aogaichi & Plaut, 1977).

Role in Peptide Synthesis

The compound finds applications in peptide synthesis. For instance, Hayakawa et al. (1969) utilized a derivative in the synthesis of poly-L-arginine hydrobromide and its copolymers, emphasizing its role in creating complex biological polymers (Hayakawa, Kondo, Yamamoto, & Murakami, 1969).

properties

IUPAC Name |

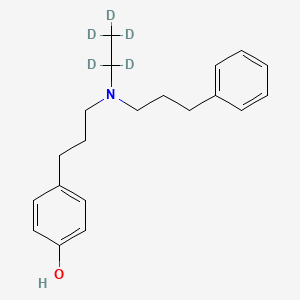

benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10)/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOKVKQFDWUGRX-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675551 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Carbobenzyloxy-L-arginine Benzyl Ester p-Toluenesulfonate | |

CAS RN |

649767-16-8 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

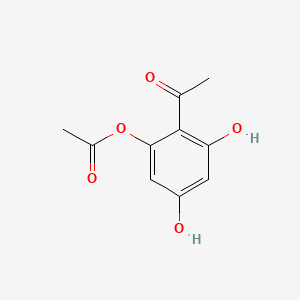

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)

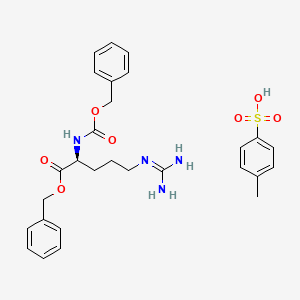

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)